molecular formula C17H19Cl2N3O3S2 B4578831 N-(3,4-dichlorophenyl)-4-({[(3-methoxypropyl)amino]carbonothioyl}amino)benzenesulfonamide

N-(3,4-dichlorophenyl)-4-({[(3-methoxypropyl)amino]carbonothioyl}amino)benzenesulfonamide

Cat. No. B4578831
M. Wt: 448.4 g/mol
InChI Key: IXHFIHSNFLUSRQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(3,4-dichlorophenyl)-4-({[(3-methoxypropyl)amino]carbonothioyl}amino)benzenesulfonamide and related compounds involves multiple steps, including condensation reactions and the use of chloroalkyl isothiocyanates. A study by Chern et al. (1990) outlines a method for synthesizing similar compounds by reacting 2-aminobenzenesulfonamide with chloroalkyl isothiocyanate, followed by treatment with triethylamine in methanol, which yields the desired sulfonamide derivatives in significant yields (Chern, Wu, & Liu, 1990).

Molecular Structure Analysis

The molecular structure of benzenesulfonamides, including derivatives similar to N-(3,4-dichlorophenyl)-4-({[(3-methoxypropyl)amino]carbonothioyl}amino)benzenesulfonamide, is characterized by extensive intra- and intermolecular hydrogen bonds. These hydrogen bonds play a crucial role in stabilizing their structure. Siddiqui et al. (2008) have provided insights into the molecular structure of closely related compounds, demonstrating the stabilizing effects of hydrogen bonds in their crystal structures (Siddiqui, Ahmad, Khan, Siddiqui, & Parvez, 2008).

Scientific Research Applications

Photochemical Properties and Therapeutic Applications

  • Photodynamic Therapy for Cancer Treatment : A study on new zinc phthalocyanines substituted with benzenesulfonamide derivative groups revealed their potent singlet oxygen quantum yield, making them highly effective as Type II photosensitizers in photodynamic therapy for cancer treatment. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, crucial for Type II mechanisms in treating cancer (Pişkin, Canpolat, & Öztürk, 2020).

Enzyme Inhibition for Therapeutic Interventions

  • Carbonic Anhydrase Inhibitors : N-substituted benzenesulfonamides have been investigated for their ability to inhibit carbonic anhydrase isozymes, which is significant in developing therapeutic agents for conditions like glaucoma, edema, and epilepsy. Structural studies have helped understand their inhibition mechanism, offering insights into designing more effective inhibitors (Di Fiore et al., 2011).

Synthesis and Antifungal Activity

  • Antifungal Agents : Research into synthesizing novel azetidin-2-ones substituted with benzenesulfonamide has shown potent antifungal activity against Aspergillus niger and Aspergillus flavus. These findings are crucial for developing new antifungal therapies, highlighting the significance of benzenesulfonamide derivatives in medicinal chemistry (Gupta & Halve, 2015).

Nonlinear Optical Materials

  • Second-Order Nonlinear Optics : The synthesis of 4-amino-1-methylpyridinium benzenesulfonate salts with different substituents showed that these compounds crystallize into noncentrosymmetric structures. This property is essential for applications in second-order nonlinear optics, which are critical for developing optical communication and information processing technologies (Anwar et al., 2000).

properties

IUPAC Name

1-[4-[(3,4-dichlorophenyl)sulfamoyl]phenyl]-3-(3-methoxypropyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19Cl2N3O3S2/c1-25-10-2-9-20-17(26)21-12-3-6-14(7-4-12)27(23,24)22-13-5-8-15(18)16(19)11-13/h3-8,11,22H,2,9-10H2,1H3,(H2,20,21,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXHFIHSNFLUSRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=S)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19Cl2N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dichlorophenyl)-4-{[(3-methoxypropyl)carbamothioyl]amino}benzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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